molecular formula C12H30Ge2 B13391079 CID 25199845

CID 25199845

Cat. No.: B13391079
M. Wt: 319.6 g/mol
InChI Key: IFUCAAMZMJICIP-UHFFFAOYSA-N
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Description

Its characterization likely involves advanced analytical techniques such as GC-MS (as referenced in ), which is standard for elucidating molecular weight, fragmentation patterns, and purity. While the exact biological or industrial applications of CID 25199845 remain unspecified, compounds with similar identifiers often exhibit roles in pharmaceutical research or material science, necessitating comparisons with structurally or functionally related molecules .

Properties

Molecular Formula

C12H30Ge2

Molecular Weight

319.6 g/mol

InChI

InChI=1S/2C6H15Ge/c2*1-4-7(5-2)6-3/h2*4-6H2,1-3H3

InChI Key

IFUCAAMZMJICIP-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)CC.CC[Ge](CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 25199845 involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The methods used in industrial settings are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

CID 25199845 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in reactions involving this compound depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require polar solvents and elevated temperatures.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce substituted analogs.

Scientific Research Applications

CID 25199845 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 25199845 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 25199845, we compare it with three structurally analogous compounds derived from oscillatoxin derivatives () and two synthetic analogs (). Key parameters include molecular properties, solubility, and bioactivity predictions.

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Synthetic Analog (CID 57416287) Synthetic Analog (CID 2049887)
Molecular Formula Not reported C₂₈H₄₀O₇ C₂₉H₄₂O₇ C₇H₁₄N₂O C₇H₅FN₂S
Molecular Weight Not reported 504.6 g/mol 518.6 g/mol 142.20 g/mol 168.19 g/mol
LogP (Predicted) Not reported 4.2 (iLOGP) 4.5 (iLOGP) 0.03 (Consensus) 2.85 (SILICOS-IT)
Solubility (ESOL) Not reported Low Low 86.7 mg/ml 0.249 mg/ml
Bioactivity Not reported Cytotoxic (marine toxin) Enhanced membrane permeability P-gp substrate CYP1A2 inhibition

Key Findings :

Structural Divergence :

  • Oscillatoxin derivatives (CIDs 101283546, 185389) are macrocyclic polyketides with high molecular weights (>500 g/mol), contrasting sharply with smaller synthetic analogs (CIDs 57416287, 2049887) . This compound may occupy an intermediate niche, pending structural confirmation.
  • Methylation in CID 185389 increases hydrophobicity (LogP 4.5 vs. 4.2), suggesting this compound could exhibit similar trends if structurally related .

Functional Implications: Synthetic analogs like CID 57416287 show high solubility (86.7 mg/ml) and P-gp substrate activity, making them candidates for drug delivery studies. In contrast, oscillatoxins’ cytotoxicity limits their therapeutic use but highlights ecological significance .

Analytical Challenges :

  • The absence of spectral or crystallographic data for this compound (contrasting with ’s GC-MS protocols) underscores the need for further characterization to validate comparisons .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 25199845?

  • Methodology :

  • Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question .
  • Ensure specificity (e.g., "How does the molecular structure of this compound influence its reactivity under acidic conditions?") and avoid vague terms like "study" or "explore" .
  • Test feasibility by assessing available resources (e.g., spectroscopy tools, synthesis protocols) .
    • Example :
  • Poor: "What are the properties of this compound?"
  • Improved: "How do temperature variations affect the crystallographic stability of this compound in aqueous solutions?" .

Q. What are the best practices for conducting a literature review on this compound?

  • Methodology :

  • Systematically search databases (e.g., PubMed, Reaxys) using Boolean operators (e.g., "this compound AND synthesis") and filter by relevance/date .
  • Critically evaluate primary vs. secondary sources; prioritize peer-reviewed journals over commercial websites .
  • Identify gaps (e.g., limited data on degradation pathways) to justify your study .

Q. How to design initial experiments for characterizing this compound?

  • Methodology :

  • Define variables : Independent (e.g., pH, solvent type) and dependent (e.g., solubility, thermal stability) .
  • Include controls (e.g., inert solvents for comparison) and replicate trials to minimize bias .
  • Document protocols rigorously for reproducibility (e.g., NMR parameters, purification steps) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Cross-validate results using complementary techniques (e.g., XRD for crystallinity vs. FTIR for functional groups) .
  • Quantify uncertainties (e.g., instrument error margins) and perform statistical analysis (e.g., ANOVA) to assess significance .
  • Replicate experiments under identical conditions to confirm findings .

Q. How to optimize synthesis protocols for this compound derivatives?

  • Methodology :

  • Use Design of Experiments (DoE) to test multiple factors (e.g., catalyst concentration, reaction time) efficiently .
  • Analyze yield/purity trade-offs using HPLC or mass spectrometry .
  • Compare outcomes with computational models (e.g., DFT calculations) to predict optimal conditions .

Q. How to ensure reproducibility in studies involving this compound?

  • Methodology :

  • Provide detailed metadata (e.g., batch numbers, storage conditions) in appendices .
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Validate methods through peer collaboration or external labs .

Data Analysis and Interpretation

Q. How to handle missing or inconsistent data in this compound studies?

  • Methodology :

  • Apply sensitivity analysis to determine if gaps affect conclusions (e.g., excluding outliers) .
  • Use imputation techniques (e.g., mean substitution) cautiously, with clear justification .
  • Report limitations transparently in the discussion section .

Ethical and Methodological Rigor

Q. How to address ethical considerations in toxicological studies of this compound?

  • Methodology :

  • Obtain institutional review board (IRB) approval for in vitro or in vivo assays .
  • Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for animal studies .

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